(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization and nitration steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process might include steps like crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiazolidinone ring can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-bromophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
- (2Z)-3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
- (2Z)-3-(4-methylphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
Uniqueness
(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-3-(4-chlorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-1-3-8(4-2-7)13-9(14)6-17-10(13)5-12(15)16/h1-5H,6H2/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWVCYOEOXODRZ-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.